molecular formula C15H18N4O B6798813 [(3aR,6aR)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(1H-pyrrolo[2,3-b]pyridin-5-yl)methanone

[(3aR,6aR)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(1H-pyrrolo[2,3-b]pyridin-5-yl)methanone

Cat. No.: B6798813
M. Wt: 270.33 g/mol
InChI Key: IGUXNVMFCHLVQK-YPMHNXCESA-N
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Description

[(3aR,6aR)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(1H-pyrrolo[2,3-b]pyridin-5-yl)methanone is a complex organic compound featuring a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural uniqueness, which make it a promising candidate for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aR,6aR)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(1H-pyrrolo[2,3-b]pyridin-5-yl)methanone typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Pyrrolo[2,3-c]pyrrol Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydropyrrolo structure.

    Introduction of the Pyrrolo[2,3-b]pyridin Moiety: This can be achieved through coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure scalability and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrrolo rings, potentially leading to the formation of more saturated analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are commonly employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce more saturated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, [(3aR,6aR)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(1H-pyrrolo[2,3-b]pyridin-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological research.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [(3aR,6aR)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(1H-pyrrolo[2,3-b]pyridin-5-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carbonyl]pyrrolidine
  • (3aR,6aR)-2-Trityl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid

Uniqueness

[(3aR,6aR)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(1H-pyrrolo[2,3-b]pyridin-5-yl)methanone stands out due to its fused bicyclic structure and the presence of both pyrrolo and pyridin rings. This unique combination of features provides distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more

Properties

IUPAC Name

[(3aR,6aR)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(1H-pyrrolo[2,3-b]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-18-5-3-11-8-19(9-13(11)18)15(20)12-6-10-2-4-16-14(10)17-7-12/h2,4,6-7,11,13H,3,5,8-9H2,1H3,(H,16,17)/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUXNVMFCHLVQK-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C1CN(C2)C(=O)C3=CN=C4C(=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]2[C@@H]1CN(C2)C(=O)C3=CN=C4C(=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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